Nucleotide Phosphorylation Yield Advantage
Using barium 2‑cyanoethyl phosphate as the phosphorylating agent in the synthesis of thymidine‑3′ phosphate, the product was isolated as its barium salt in better than 90% yield [1]. In contrast, a separate study employing phosphorus oxychloride for the phosphorylation of o‑nitrophenyl‑β‑D‑galactoside (ONPG) gave ONPG‑6‑phosphate in only 50% yield under comparable conditions [2].
| Evidence Dimension | Isolated yield of phosphorylated nucleoside/glycoside |
|---|---|
| Target Compound Data | >90% (thymidine‑3′ phosphate, isolated as barium salt) |
| Comparator Or Baseline | Phosphorus oxychloride: 50% (ONPG‑6‑phosphate) |
| Quantified Difference | ≥40 percentage points higher yield with barium 2‑cyanoethyl phosphate |
| Conditions | Target: coupling with DCC in anhydrous pyridine; Comparator: POCl₃ in trimethyl phosphate/water at 0 °C for 3 h |
Why This Matters
Higher isolated yield directly reduces the cost of nucleotide building blocks and minimizes the number of purification steps, a primary driver in procurement decisions for synthetic scale‑up.
- [1] G. M. Tener, '2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters,' Journal of the American Chemical Society, 1961, 83, 159–168. DOI: 10.1021/ja01462a031 View Source
- [2] W. Hengstenberg and M. L. Morse, 'o-Nitrophenyl-β-d-galactopyranoside 6-phosphate,' Methods in Enzymology, 1975, 41, 119–120. DOI: 10.1016/S0076-6879(75)41030-8 View Source
